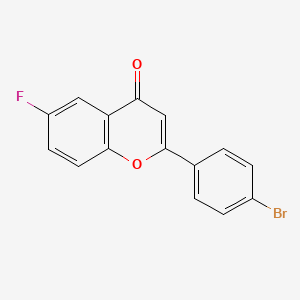

4'-Bromo-6-fluoroflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDUZHGCWBFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381010 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213894-80-5 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Microbial Transformation of the Chalcone Precursor:based on Studies with Other Halogenated Chalcones, Subjecting 4 Bromo 6 Fluoro 2 Hydroxychalcone to Fermentation with Various Microorganisms Could Lead to a Range of Products.mdpi.comnih.gov

Reduction: Yeast strains could potentially reduce the α,β-unsaturated double bond to yield 4'-bromo-6-fluoro-2'-hydroxydihydrochalcone .

Cyclization and Glycosylation: As seen with 3′-bromo-5′-chloro-2′-hydroxychalcone, fungi like Beauveria bassiana could first catalyze the cyclization to 4'-Bromo-6-fluoroflavanone , followed by glycosylation at an available hydroxyl group. mdpi.comnih.gov

Hydroxylation: Microbial hydroxylation could occur on either the A or B ring, leading to new polyhydroxylated derivatives of 4'-Bromo-6-fluoroflavone.

The following table outlines the prospective biotransformation products from the precursor 4'-bromo-6-fluoro-2'-hydroxychalcone, based on known microbial transformations of analogous compounds.

| Precursor | Potential Biotransformation | Prospective Product | Rationale/Enzyme Class |

| 4'-Bromo-6-fluoro-2'-hydroxychalcone | Oxidative Cyclization | This compound | Flavone (B191248) Synthase |

| 4'-Bromo-6-fluoro-2'-hydroxychalcone | Reductive Cyclization | 4'-Bromo-6-fluoroflavanone | Chalcone Isomerase |

| 4'-Bromo-6-fluoro-2'-hydroxychalcone | Reduction of double bond | 4'-Bromo-6-fluoro-2'-hydroxydihydrochalcone | Ene-reductase (e.g., from yeast) |

| This compound | Glycosylation | Glycosylated this compound | Glycosyltransferase (e.g., from fungi) |

| This compound | Hydroxylation | Hydroxylated this compound | Cytochrome P450 Monooxygenase |

The development of chemoenzymatic and biotransformation routes for this compound and its analogues holds significant promise for more sustainable and efficient production of these potentially valuable compounds. Further research into screening and engineering enzymes with the desired activity and substrate specificity for halogenated flavonoids will be crucial to realizing this potential.

Mechanistic Investigations of Biological Activities

Chemopreventive Action Profiles

Chemoprevention involves using natural or synthetic agents to block, reverse, or prevent the development of cancer. A key mechanism of chemoprevention is the enhancement of the body's detoxification pathways. This often involves a dual action: inhibiting Phase I metabolic enzymes that can activate pro-carcinogens, and inducing Phase II enzymes that conjugate and facilitate the excretion of carcinogens. nih.govaacrjournals.org

Extensive research on 4'-bromoflavone (B15486), a closely related analogue lacking the 6-fluoro substituent, has demonstrated its potent chemopreventive properties. nih.govaacrjournals.org This compound acts as a bifunctional inducer, meaning it modulates both Phase I and Phase II enzymes. nih.govaacrjournals.org

Specifically, 4'-bromoflavone is a potent inhibitor of the Phase I enzyme Cytochrome P450 1A1 (CYP1A1), with an IC₅₀ of 0.86 µM. nih.govaacrjournals.org This inhibition prevents the metabolic activation of carcinogens like benzo[a]pyrene (B130552). nih.govaacrjournals.org Concurrently, it is a powerful inducer of Phase II detoxification enzymes, significantly increasing the activity of Quinone Reductase (QR) and Glutathione (B108866) S-Transferase (GST) in various tissues. nih.govaacrjournals.org This induction enhances the detoxification and elimination of harmful substances. nih.govaacrjournals.org In cell culture models, 4'-bromoflavone effectively reduced the binding of activated benzo[a]pyrene to cellular DNA. nih.govaacrjournals.org

In a full-term animal study, dietary administration of 4'-bromoflavone significantly inhibited the incidence and multiplicity of mammary tumors induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and increased tumor latency, highlighting its efficacy as a chemopreventive agent. aacrjournals.org While the full mechanism is still under investigation, the enhancement of detoxification pathways is considered a crucial component of its action. nih.govaacrjournals.org

Table 2: Chemopreventive Activity of 4'-Bromoflavone in a DMBA-Induced Rat Mammary Tumorigenesis Model

| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Reference |

| DMBA Control | 89.5 | 2.63 | aacrjournals.org |

| 2000 mg/kg 4'-Bromoflavone | 30.0 | 0.65 | aacrjournals.org |

| 4000 mg/kg 4'-Bromoflavone | 20.0 | 0.20 | aacrjournals.org |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound 4'-Bromo-6-fluoroflavone to generate the detailed article as requested in the provided outline.

The existing research primarily focuses on related, but structurally distinct, compounds:

4'-Bromoflavone: Extensive studies have been conducted on this compound, particularly concerning its role in cancer chemoprevention. This research covers its ability to regulate phase II detoxification enzymes, inhibit phase I enzymes like Cytochrome P4501A1, and prevent the formation of DNA adducts.

6-Substituted Flavones (e.g., 6-Fluoroflavone (B74384), 6-Bromoflavone): Research into the neuropharmacological effects of flavones has examined how different substitutions at the 6-position of the flavone (B191248) core influence interactions with GABA_A receptors. These studies detail the allosteric modulation and binding characteristics of compounds like 6-fluoroflavone and 6-bromoflavone (B74378).

Halogenated Flavonoids: General antimicrobial screenings have been performed on various flavonoids containing halogen atoms, but specific data for this compound is not detailed.

Given the strict instruction to focus solely on this compound and not introduce information from other compounds, it is not possible to provide a scientifically accurate and complete article that adheres to the specified outline. Extrapolating findings from 4'-bromoflavone or 6-fluoroflavone to this compound would be speculative and scientifically unsound.

Antimicrobial Activity Evaluation

Antibacterial Efficacy Against Pathogenic Strains

The antibacterial potential of flavonoids is often attributed to their ability to disrupt bacterial cellular integrity and vital processes. While direct studies on this compound are limited, research on related halogenated flavonoids provides insights into its possible mechanisms of action. The presence of a bromine atom at the 6-position of the A-ring in a flavone structure has been shown to contribute to antibacterial activity. asianpubs.orgnih.gov

The proposed antibacterial mechanisms for flavonoids, which may be applicable to this compound, include:

Inhibition of Bacterial Enzymes: Flavonoids can inhibit essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication and repair. nih.gov

Disruption of Membrane Function: They can interfere with the function of the cytoplasmic membrane, leading to a loss of membrane potential and leakage of cellular components. nih.gov

Inhibition of Energy Metabolism: Some flavonoids are capable of inhibiting bacterial energy metabolism. nih.gov

Inhibition of Biofilm Formation: Halogenated derivatives of flavonoids have demonstrated the ability to inhibit bacterial communication (quorum sensing) and biofilm formation. scribd.com

A study on halogenated flavone derivatives highlighted that a compound with a trifluoromethyl group at the C4' position and a bromine atom at the C6 position exhibited potent antibacterial activity, suggesting that halogenation at these positions can enhance efficacy. nih.gov This supports the potential for this compound to act as an effective antibacterial agent.

| Related Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | S. aureus | Equipotent to ciprofloxacin | nih.gov |

| 6-bromo-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | P. aeruginosa | Equipotent to ciprofloxacin | nih.gov |

| Flavones with 6-position bromine | T. longifusus, A. flavus | Significant inhibition | asianpubs.org |

Antifungal Properties and Mechanisms

The antifungal activity of flavonoids is an area of active investigation. However, studies on fluorinated flavonoids have yielded mixed results. One review indicated that flavones with a fluorinated B-ring showed minimal to no antifungal activity. mdpi.com In contrast, another study suggested that a fluorine group at the 6-position could enhance antifungal properties. asianpubs.org

Potential antifungal mechanisms of flavonoids that could be relevant for this compound include:

Disruption of Fungal Cell Membranes: Flavonoids can interfere with the integrity of fungal cell membranes. researchgate.net

Inhibition of Cell Division: They may inhibit the process of cell division in fungi. researchgate.net

Inhibition of Nucleic Acid and Protein Synthesis: Interference with the synthesis of RNA, DNA, and proteins is another proposed mechanism. researchgate.net

A study on the structure-activity relationship of flavones found that a bromine atom at the 6-position of the A-ring resulted in significant percentage inhibition against certain fungal strains. asianpubs.org This suggests that the bromine substitution in this compound could contribute to antifungal efficacy, although the effect of the 4'-bromo and 6-fluoro combination requires specific investigation.

| Related Compound | Fungal Strain | Percentage Inhibition | Reference |

|---|---|---|---|

| Flavone with 6-position bromine | T. longifusus | 55% | asianpubs.org |

| A. flavus | 55% | asianpubs.org | |

| C. glabrata | 70% | asianpubs.org |

Broader Biological Activity Spectrum

Beyond its direct antimicrobial effects, this compound is predicted to exhibit a range of other biological activities, including antioxidant, anti-inflammatory, and antiviral properties, based on the known behavior of other halogenated flavonoids.

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

Flavonoids are well-known for their antioxidant properties, which are generally attributed to their ability to scavenge reactive oxygen species (ROS). nih.gov The introduction of bromine into the flavonoid structure has been shown to enhance antioxidant activity. nih.gov

The antioxidant mechanisms of flavonoids, likely shared by this compound, involve:

Direct ROS Scavenging: They can directly neutralize free radicals, thereby preventing oxidative damage to cellular components. nih.gov

Chelation of Metal Ions: By chelating transition metals, flavonoids can inhibit the generation of free radicals. nih.gov

Modulation of Antioxidant Enzymes: Some flavonoids can enhance the activity of endogenous antioxidant enzymes. mdpi.com

Studies on brominated flavonols and flavanones have indicated that these derivatives possess higher antioxidant activity as radical scavengers compared to their parent compounds. nih.gov This increased activity, coupled with higher lipophilicity, may allow for better diffusion through cell membranes and interaction with intracellular targets. nih.gov

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response. nih.govbiomolther.org Research on a structurally related compound, 4'-bromo-5,6,7-trimethoxyflavone, has demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway. nih.gov

Potential anti-inflammatory mechanisms for this compound include:

Inhibition of Pro-inflammatory Mediators: Flavonoids can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β. nih.govnih.gov

Suppression of NF-κB Activation: By inhibiting the activation of the transcription factor NF-κB, flavonoids can downregulate the expression of various inflammatory genes. nih.gov This involves preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov

Inhibition of Inflammatory Enzymes: Flavonoids can also inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

The ability of brominated flavonoids to interact with signaling cascades involving cytokines and regulatory transcription factors suggests a role in the regulation of the immune response and inflammation. nih.gov

| Related Compound | Mechanism | Effect | Reference |

|---|---|---|---|

| 4'-bromo-5,6,7-trimethoxyflavone | Inhibition of NO and PGE2 production | Potent inhibition in LPS-treated RAW 264.7 cells | nih.gov |

| Reduction of iNOS and COX-2 expression | Concentration-dependent reduction | nih.gov | |

| Suppression of NF-κB signaling pathway | Attenuation of LPS-induced transcriptional activities of NF-κB | nih.gov |

Antiviral Replication Inhibition

Flavonoids have been investigated for their antiviral properties, with mechanisms often targeting specific stages of the viral life cycle. mdpi.com The introduction of fluorine into flavonoid structures has been explored as a strategy to enhance antiviral activity. researchgate.net

General antiviral mechanisms of flavonoids that may be relevant for this compound include:

Inhibition of Viral Entry: Some flavonoids can block the attachment and entry of viruses into host cells. mdpi.com

Inhibition of Viral Enzymes: Key viral enzymes, such as proteases and polymerases (including DNA/RNA polymerases), can be inhibited by flavonoids, thereby halting viral replication. mdpi.comyoutube.com

Inhibition of Viral Replication and Transcription: Flavonoids can interfere with the processes of viral genome replication and transcription. youtube.com

While specific studies on the antiviral activity of this compound are not available, research on fluorinated flavonoids has shown activity against certain viruses, although sometimes weak. nih.gov For instance, flavonoids with a fluorine atom at the C6 position have been tested against human rhinovirus. nih.gov The combination of bromine and fluorine in this compound could potentially lead to synergistic effects, but this requires further investigation.

Methodological Frameworks for 4 Bromo 6 Fluoroflavone Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural confirmation of 4'-Bromo-6-fluoroflavone rely on the combined application of several spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the precise arrangement of atoms. mdpi.com Both 1D (¹H and ¹³C) and 2D NMR experiments are utilized.

¹H NMR spectra provide information on the number, environment, and coupling of protons. For this compound, the aromatic region would show complex splitting patterns characteristic of the substituted A and B rings.

¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. hebmu.edu.cn The positions of the fluorine and bromine atoms significantly influence the chemical shifts of adjacent carbons, which can be predicted and compared to experimental data. semanticscholar.org

Mass Spectrometry (MS) is employed to determine the compound's exact molecular weight and to gain structural insights through fragmentation analysis. creative-proteomics.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula. Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), reveals characteristic fragmentation patterns for the flavone (B191248) core. nih.gov The fragmentation of flavonoids typically involves retro-Diels-Alder (RDA) reactions that cleave the C-ring, providing information about the substitution patterns on the A and B rings. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific vibrational modes, such as the stretching of the C=O (carbonyl) group in the C-ring (typically around 1650-1690 cm⁻¹), C=C bonds in the aromatic rings, and C-O (ether) linkages. vscht.cz The presence of C-F and C-Br bonds would also result in specific absorptions in the fingerprint region (below 1500 cm⁻¹). libretexts.orgdocbrown.info

| Technique | Observation | Expected Characteristics |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons in the 6.5-8.5 ppm range, with splitting patterns influenced by F and Br substitution. |

| ¹³C NMR | Chemical Shifts (δ) | Signals for carbonyl carbon (~175-180 ppm), aromatic carbons (100-165 ppm), with specific shifts influenced by C-F and C-Br bonds. hebmu.edu.cn |

| Mass Spectrometry (ESI-MS/MS) | Mass-to-Charge Ratio (m/z) | Protonated molecule [M+H]⁺ confirming the molecular weight. Characteristic fragment ions from retro-Diels-Alder cleavage of the C-ring. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch (~1650-1690 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-O stretch (~1250-1350 cm⁻¹), and C-F/C-Br stretches in the fingerprint region. vscht.cz |

Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or biological matrices and for rigorously assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of flavonoids. creative-proteomics.comresearchgate.net Reverse-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol), is the standard approach. researchgate.net Purity is assessed by detecting the eluting compound, usually with a Diode-Array Detector (DAD) or UV-Vis detector, which allows for the generation of a UV spectrum to help confirm identity. researchgate.net A single, sharp peak at a specific retention time indicates high purity. This method can be scaled up for preparative separation to isolate larger quantities of the pure compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it is less common for flavonoids due to their low volatility. hebmu.edu.cn For GC analysis, the compound typically requires derivatization to increase its volatility and thermal stability. While not the primary method for purity assessment of flavones, GC-MS is a powerful tool for identifying and quantifying volatile impurities. researchgate.net

| Parameter | Typical Specification |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), often with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis/DAD at specific wavelengths (e.g., 270 nm, 330 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

In Vitro Cellular Assays for Biological Activity Profiling (e.g., Cell Proliferation Assays, Enzyme Activity Assays, Receptor Binding Assays)

To understand the potential pharmacological effects of this compound, a variety of in vitro assays are conducted. These assays profile its activity against specific cellular processes, enzymes, and receptors. While specific data for the 6-fluoro derivative is limited, extensive research on the closely related 4'-Bromoflavone (B15486) and 6-Bromoflavone (B74378) provides a strong framework for its potential activities.

Cell Proliferation Assays are used to determine a compound's cytostatic or cytotoxic effects, which are crucial for cancer research. The closely related compound 4'-Bromoflavone has been shown to be a highly effective chemopreventive agent, significantly decreasing tumor incidence and multiplicity in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumorigenesis model. aacrjournals.org This suggests potent anti-proliferative activity. aacrjournals.org Other halogenated flavones have also demonstrated significant anti-proliferative and growth inhibitory activities against various cancer cell lines. mdpi.comnih.gov

Enzyme Activity Assays measure the ability of a compound to inhibit or induce the activity of a specific enzyme. 4'-Bromoflavone is a potent bifunctional inducer, meaning it affects both Phase I and Phase II metabolic enzymes. aacrjournals.org It strongly induces Phase II detoxification enzymes like quinone reductase (QR) and glutathione (B108866) S-transferase (GST). aacrjournals.org Concurrently, it acts as a potent inhibitor of the Phase I enzyme cytochrome P4501A1 (CYP1A1), which is involved in activating pro-carcinogens. aacrjournals.org This dual action is a highly desirable feature for a chemopreventive agent. Assays for other enzymes, such as xanthine (B1682287) oxidase or kinases, are also common for profiling flavonoid activity. nih.govmdpi.com

Receptor Binding Assays determine if a compound can bind to a specific cellular receptor and with what affinity. For example, studies on 6-Bromoflavone have shown that it is a high-affinity, competitive ligand for central benzodiazepine (B76468) receptors (BDZ-Rs), exhibiting anxiolytic properties. uchile.clnih.govsemanticscholar.org This indicates that halogenated flavones have the potential to interact with specific central nervous system receptors.

| Assay Type | Compound Tested | Key Finding | Quantitative Data |

|---|---|---|---|

| Enzyme Inhibition | 4'-Bromoflavone | Inhibition of cytochrome P4501A1 (CYP1A1) mediated activity. aacrjournals.org | IC₅₀ = 0.86 µM aacrjournals.org |

| Enzyme Induction | 4'-Bromoflavone | Induction of quinone reductase (QR) activity in murine hepatoma cells. aacrjournals.org | Concentration to double activity = 10 nM aacrjournals.org |

| Receptor Binding | 6-Bromoflavone | Competitive binding to central benzodiazepine receptors. nih.govsemanticscholar.org | Kᵢ = 70 nM nih.govsemanticscholar.org |

Computational Chemistry and Molecular Modeling Protocols (e.g., Molecular Dynamics, DFT Calculations for Electronic Properties)

Computational chemistry offers powerful in silico tools to predict and rationalize the chemical behavior and biological activity of this compound before or alongside experimental work.

Density Functional Theory (DFT) Calculations are used to investigate the electronic properties of the molecule. mdpi.com These quantum chemical calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com For halogenated flavonoids, DFT helps to understand how the electron-withdrawing nature of the halogen atoms influences the molecule's reactivity and its potential to interact with biological targets. mdpi.com

Molecular Dynamics (MD) Simulations are used to study the physical movements of the atoms and molecules over time. scite.ai In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand-protein complex. nih.gov After docking this compound into the active site of a target protein (such as an enzyme or receptor), an MD simulation can predict how the compound will behave in a dynamic, solvated environment. nih.gov Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the binding pose over the simulation period (e.g., 100 nanoseconds). mdpi.comnih.gov

Bioanalytical Techniques for Metabolite Identification and Quantification

The primary metabolic pathways for flavonoids involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Phase II reactions, such as glucuronidation and sulfation, are common, making the metabolites more water-soluble for excretion. nih.gov The introduction of bromine atoms can influence these metabolic pathways, potentially leading to the formation of hydroxylated and debrominated metabolites. researchgate.net

The gold-standard technique for metabolite analysis is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . researchgate.netsunyempire.edu This method combines the high-resolution separation of UHPLC with the sensitive and specific detection of tandem mass spectrometry. hebmu.edu.cn The workflow typically involves:

Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix, often using solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: Separation of the various metabolites from the parent compound and endogenous matrix components using a UHPLC system.

MS/MS Detection and Identification: The mass spectrometer detects the molecular ions of potential metabolites. Subsequent fragmentation (MS/MS) of these ions provides structural information that, when compared to the fragmentation of the parent compound, allows for the identification of the metabolic modification (e.g., a mass shift corresponding to the addition of a glucuronic acid moiety). nih.gov

Concluding Remarks and Future Research Directions

Summary of Key Findings and Current Research Gaps for 4'-Bromo-6-fluoroflavone

Research into the specific compound this compound is still in its nascent stages, with a significant portion of the available literature focusing on its synthesis and characterization rather than extensive biological evaluation. Key findings indicate that the presence and position of halogen atoms on the flavone (B191248) scaffold can significantly influence the molecule's biological activities. For instance, related brominated flavonols have demonstrated potent anticancer activity, sometimes exceeding that of clinical drugs like 5-fluorouracil. nih.gov Specifically, a compound like 4'-bromoflavonol has been shown to induce apoptosis in lung cancer cells. nih.gov

However, a major research gap exists in the comprehensive biological profiling of this compound itself. While its synthesis is documented, there is a lack of published data on its specific interactions with biological targets, its mechanism of action, and its potential therapeutic efficacy across different disease models. The table below summarizes the current state of knowledge and highlights these critical gaps.

Table 1: Summary of Research Status for this compound

| Research Area | Key Findings / Status | Current Research Gaps |

| Synthesis | Synthetic pathways are established, often involving the cyclization of corresponding chalcones. researchgate.net | Optimization of synthetic routes for higher yield and purity under greener conditions is an ongoing need. researchgate.net |

| Characterization | Standard spectral data (NMR, Mass Spectrometry) are available for structural confirmation. nih.gov | No comprehensive physicochemical profiling (e.g., solubility, stability, logP) is publicly available. |

| Biological Activity | Data is limited; activity is often inferred from structurally similar halogenated flavones which show anticancer and antiangiogenic potential. nih.govnih.gov | Lack of specific in vitro and in vivo studies to determine its anticancer, anti-inflammatory, or other pharmacological activities. |

| Mechanism of Action | Unknown. | Elucidation of specific molecular targets and signaling pathways is a primary area for future investigation. |

Unresolved Questions and Emerging Research Avenues in Halogenated Flavone Chemistry

The field of halogenated flavones is a promising area of medicinal chemistry, yet several fundamental questions remain unanswered. A primary challenge is understanding the precise role of halogenation in modulating bioactivity. While it is known that halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability, the specific contributions of halogen bonding to target-protein interactions are not fully understood. nih.govresearchgate.net

Emerging research avenues are focused on leveraging this lack of knowledge to create more effective and selective therapeutic agents. One key area is the use of enzymatic halogenation. Biocatalysts, such as halogenase enzymes, offer a method for regio- and stereospecific halogenation under environmentally friendly conditions, which is a significant advantage over traditional chemical synthesis that can be harsh and less selective. researchgate.netnih.gov Another promising direction is the exploration of polypharmacology, where a single halogenated flavone is designed to interact with multiple biological targets to achieve a synergistic therapeutic effect. reading.ac.uk

Key Unresolved Questions:

How does the specific position and type of halogen (F, Cl, Br, I) on the flavone core differentially impact binding affinity and selectivity for various biological targets like kinases or receptors? mdpi.com

What is the metabolic fate of halogenated flavones in vivo, and how does halogenation affect their bioavailability and potential for bioaccumulation?

Can computational models accurately predict the influence of halogenation on the Structure-Activity Relationship (SAR) to accelerate the discovery of potent and selective inhibitors? nih.gov

Design Principles for Next-Generation Flavone Derivatives with Enhanced Specificity

The development of next-generation flavone derivatives with improved therapeutic profiles hinges on rational design principles aimed at enhancing target specificity and minimizing off-target effects. A multi-pronged approach combining computational modeling with strategic chemical synthesis is proving to be the most effective. mdpi.comnih.gov

A core principle is the multi-receptor affinity strategy , where molecules are designed to interact with a specific set of targets involved in a disease pathway while avoiding others that could cause side effects. mdpi.comnih.gov For example, designing a flavone derivative that shows high affinity for specific dopamine (B1211576) and serotonin (B10506) receptors could lead to a novel atypical antipsychotic with a better safety profile. mdpi.comnih.gov

Another key design element is the optimization of the linker region in more complex derivatives. The length and flexibility of linkers connecting the flavone core to other pharmacophores play a critical role in modulating receptor potency and functional profiles. mdpi.com Structure-activity relationship (SAR) studies are crucial in this context, revealing that seemingly minor modifications, such as the position of a hydroxyl group or the substitution of a carbonyl with a thiocarbonyl group, can dramatically alter biological activity and even the mechanism of action. nih.govmdpi.comnih.gov

Table 2: Design Strategies for Enhanced Flavone Specificity

| Design Principle | Approach | Desired Outcome |

| Target-Focused Design | Utilize molecular docking and in silico screening to predict binding interactions with a specific protein (e.g., VEGFR2, kinases). nih.govnih.gov | Increased potency and selectivity for the intended biological target. |

| Multi-Targeting | Design compounds with tailored affinity profiles for multiple receptors or enzymes involved in a disease process. mdpi.comnih.gov | Enhanced therapeutic efficacy and potential to overcome drug resistance. |

| SAR Optimization | Systematically modify the flavone scaffold (e.g., hydroxylation, halogenation, methoxylation) and analyze the impact on activity. mdpi.comreading.ac.uk | Identification of key structural features required for optimal biological activity. |

| Bioisosteric Replacement | Replace functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. | Improved drug-like properties, such as metabolic stability or bioavailability. |

Prospects for Mechanistic Elucidation and Preclinical Therapeutic Targeting

The future of halogenated flavones in medicine relies on a deeper understanding of their mechanisms of action and rigorous preclinical evaluation. Flavonoids are known to interact with a multitude of cellular signaling pathways, including those regulated by PI3K/AKT, NF-κB, and MAP kinases, which are critical in cancer and inflammation. researchgate.netresearchgate.net The challenge is to pinpoint which of these pathways are specifically modulated by compounds like this compound.

Prospects for mechanistic elucidation are being advanced by modern biochemical and cell-based assays. Techniques such as kinase profiling, Western blotting to assess protein phosphorylation, and reporter gene assays can help identify the direct molecular targets and downstream effects of novel flavone derivatives. reading.ac.uk For instance, studies have shown that certain halogenated flavones can suppress the phosphorylation of key receptors like VEGFR2, thereby inhibiting angiogenesis, a critical process in tumor growth. nih.govreading.ac.uk

For preclinical therapeutic targeting, the focus is shifting from general cytotoxicity to targeted therapies. Flavonoids are being investigated for their potential to inhibit specific enzymes like cyclin-dependent kinases (CDKs) or glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in diseases ranging from cancer to Alzheimer's disease. nih.govmdpi.com The development of animal models that accurately reflect human disease will be crucial for evaluating the in vivo efficacy and therapeutic potential of these compounds before they can be considered for clinical trials. researchgate.netsemanticscholar.orgresearchgate.net The ultimate goal is to develop halogenated flavones as multi-target drugs that offer a wide array of actions with a potentially lower incidence of side effects compared to single-target agents. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.